molecular formula C5H10O2S2 B13086101 4-Sulfanyl-1lambda6-thiane-1,1-dione

4-Sulfanyl-1lambda6-thiane-1,1-dione

Katalognummer: B13086101
Molekulargewicht: 166.3 g/mol
InChI-Schlüssel: KNQFAGJIXQTQPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Sulfanyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C5H10O2S2 and a molecular weight of 166.26 g/mol . This compound is known for its unique structure, which includes a sulfur atom bonded to a thiane ring, making it an interesting subject for various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanyl-1lambda6-thiane-1,1-dione typically involves the reaction of tetrahydrothiopyran with sulfur dioxide under controlled conditions . The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring systems to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Sulfanyl-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Sulfanyl-1lambda6-thiane-1,1-dione has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Sulfanyl-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and the context in which the compound is used .

Eigenschaften

Molekularformel

C5H10O2S2

Molekulargewicht

166.3 g/mol

IUPAC-Name

1,1-dioxothiane-4-thiol

InChI

InChI=1S/C5H10O2S2/c6-9(7)3-1-5(8)2-4-9/h5,8H,1-4H2

InChI-Schlüssel

KNQFAGJIXQTQPM-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CCC1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.